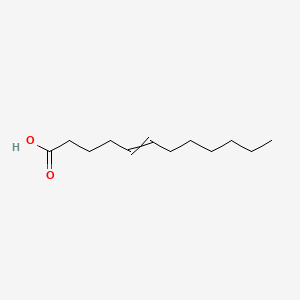

cis-5-Dodecenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14) |

InChI Key |

IJBFSOLHRKELLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCC(=O)O |

Synonyms |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-5-Dodecenoic Acid: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, is emerging as a molecule of interest in various research fields, particularly for its role as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its fundamental properties, biological activities, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.

Core Properties of this compound

This compound is an organic compound with a 12-carbon chain and a single cis-configured double bond at the fifth carbon position.[1][2] It is also known by other names, including (5Z)-dodec-5-enoic acid and Lauroleinic acid.[1] This fatty acid is an endogenous metabolite found in biological systems and has been identified in the essential oils of certain plants, such as Paeonia lactiflora Pall.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | (5Z)-dodec-5-enoic acid | [1] |

| Synonyms | This compound, 5Z-Dodecenoic acid, Lauroleinic acid | [1] |

| CAS Number | 2430-94-6 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |

| Molecular Weight | 198.30 g/mol | [1][2][4] |

| Physical State | Colorless to light yellow liquid/oil | [1][5] |

| Density | 0.906 g/mL at 25 °C | [1][5][6] |

| Melting Point | 9.63 °C (estimate) | [1][6] |

| Boiling Point | 135 °C at 0.4 mm Hg | [1][6] |

| Flash Point | >230 °F (>110 °C) | [1][6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[1][6] Soluble in DMSO (100 mg/mL) and ethanol (B145695) (10 mg/mL).[3][7] | [1][3][6][7] |

| pKa | 4.77 ± 0.10 (Predicted) | [6] |

| LogP (octanol/water) | 3.768 | [1] |

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation.[1][5] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins from arachidonic acid.[5] At a concentration of 100 μg/mL, it demonstrates inhibitory activities of 35% on COX-1 and 32% on COX-2.[5] However, at 60 μg/mL, it does not show significant antioxidant activity.[5]

This fatty acid is also involved in the β-oxidative metabolic pathway.[5] Its metabolic rate is significantly lower than that of saturated fatty acids.[5] The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is only 10-44% of that of saturated acyl-CoAs in β-oxidation experiments.[5]

Prostaglandin (B15479496) Synthesis Inhibition Pathway

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by this compound.

Fatty Acid β-Oxidation Pathway

The diagram below outlines the general pathway for the β-oxidation of fatty acids, where this compound is metabolized.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for assessing its COX inhibitory activity.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of fatty acids from plant tissues, which can be adapted for sources known to contain this compound.

Materials:

-

Plant material (e.g., seeds, leaves)

-

Mortar and pestle or blender

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

Methodology:

-

Homogenization: Grind the fresh or dried plant material into a fine powder using a mortar and pestle or a blender.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the homogenized tissue, add a mixture of chloroform and methanol (1:2, v/v).

-

Vortex or shake vigorously for 15 minutes.

-

Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex again for 2 minutes to ensure thorough mixing.

-

-

Phase Separation:

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.

-

-

Drying and Concentration:

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

-

-

Storage: Store the crude extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the crude lipid extract using silica (B1680970) gel column chromatography.

Materials:

-

Crude lipid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate (B1210297)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp or iodine chamber for visualization

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

-

-

Sample Loading:

-

Dissolve the crude lipid extract in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, etc.).

-

-

Fraction Collection:

-

Collect the eluate in small fractions.

-

-

TLC Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp or in an iodine chamber.

-

-

Pooling and Concentration:

-

Combine the fractions containing the purified this compound (identified by comparison with a standard, if available).

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

-

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of purified this compound using GC-MS after derivatization to its fatty acid methyl ester (FAME).

Materials:

-

Purified this compound

-

Methanolic HCl (1.25 M) or BF₃-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-FFAP)

Methodology:

-

Derivatization to FAME:

-

To the purified sample, add methanolic HCl or BF₃-methanol.

-

Heat the mixture at 60-70°C for 30 minutes in a sealed vial.

-

After cooling, add water and extract the FAME with hexane.

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane solution containing the FAME into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-500

-

-

-

Identification: Identify the methyl cis-5-dodecenoate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Protocol 4: COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a commercially available screening kit.

Materials:

-

Purified this compound

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Fluorometric probe (e.g., Amplex Red)

-

Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control

-

DMSO (for dissolving the test compound)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the COX assay buffer, the fluorometric probe, and the COX enzyme (COX-1 or COX-2).

-

Add the diluted this compound or control inhibitor to the respective wells.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

Experimental Workflow Diagram

The following diagram provides a logical workflow for the extraction, purification, analysis, and biological activity testing of this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. The compiled data on its physicochemical properties, along with detailed experimental protocols and visual representations of its biological pathways and experimental workflows, are intended to facilitate further research into its therapeutic potential. As interest in non-steroidal anti-inflammatory agents from natural sources continues to grow, a thorough understanding of compounds like this compound is crucial for advancing drug discovery and development efforts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ijbs.com [ijbs.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-5-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂.[1][2][3] Structurally, it is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms and a carboxylic acid group at one end.[1] This medium-chain fatty acid is of interest to researchers for its biological activities, including its role as an inhibitor of cyclooxygenase (COX) enzymes and its involvement in fatty acid metabolism.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, also known as (5Z)-dodec-5-enoic acid, is an organic compound with a molecular weight of approximately 198.30 g/mol .[2][3][] The presence of the cis double bond introduces a kink in the aliphatic tail, influencing its physical and chemical properties.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2430-94-6 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| InChI | InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7- |

| SMILES | CCCCCCC=CCCCC(=O)O |

Physicochemical Data

| Property | Value | Source |

| Purity | ≥98% - 99% | Cayman Chemical, Sigma-Aldrich |

| Melting Point | 9.63°C (estimate) | LookChem |

| Boiling Point | 135 °C at 0.4 mm Hg | ChemicalBook |

| Density | 0.906 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.454 | ChemicalBook |

| Solubility in DMSO | 50 mg/mL (252.14 mM) | TargetMol |

Biological Activity

This compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[4][5][6] At a concentration of 100 μg/mL, it has been shown to inhibit COX-1 and COX-2 by 35% and 32%, respectively.[4][6] This fatty acid is also involved in the β-oxidation metabolic pathway, where its metabolic rate is notably lower than that of saturated fatty acids.[4][6]

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Assays:

-

Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO)

-

Protocol:

-

Weigh the desired amount of this compound.

-

Add DMSO to the desired concentration (e.g., for a 10 mM stock solution, add 0.5043 mL of DMSO to 1 mg of the compound).

-

If necessary, use sonication to ensure complete dissolution.[1]

-

For In Vivo Formulations:

-

Materials: this compound, DMSO, PEG300, Tween 80, Saline

-

Protocol (for a 2 mg/mL solution): [1]

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final concentration of 2 mg/mL.

-

Vortex the solution thoroughly. Sonication is recommended to ensure a clear solution.[1]

-

Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the COX inhibitory activity of this compound.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection reagent for prostaglandin (B15479496) E2 (PGE2) (e.g., EIA kit)

-

-

Protocol:

-

Prepare solutions of this compound at various concentrations.

-

In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.

-

Add the this compound solutions to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes at 37°C).

-

Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of this compound to the control (vehicle-treated) samples.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Evaluating COX Inhibition

Caption: Experimental workflow for COX inhibition assay.

References

An In-depth Technical Guide to cis-5-Dodecenoic Acid (CAS: 2430-94-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid, also known by its IUPAC name (5Z)-dodec-5-enoic acid and synonymously as Lauroleinic acid, is a monounsaturated medium-chain fatty acid.[1] This organic compound is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms.[1] It is a naturally occurring molecule found as a component of essential oils in some plants, such as Paeonia lactiflora, and has been identified as a human metabolite.[2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, metabolic pathways, and potential applications. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2430-94-6 | |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| IUPAC Name | (5Z)-dodec-5-enoic acid | |

| Synonyms | Lauroleinic acid, 5Z-Dodecenoic acid | [1] |

| Physical State | Colorless oil or solid | [1] |

| Boiling Point | 135 °C at 0.4 mm Hg | [2] |

| Density | 0.906 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.454 | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| Stability | Light sensitive. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits notable anti-inflammatory properties through its inhibitory action on cyclooxygenase (COX) enzymes.[4] It has been shown to inhibit both COX-1 and COX-2 isoforms, which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[4] The inhibitory activities at a concentration of 100 μg/mL were found to be 35% for COX-I and 32% for COX-II.[4] This inhibition of COX enzymes leads to a reduction in prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses.[4]

However, at a concentration of 60 μg/mL, this compound did not demonstrate significant antioxidant activity.[4]

Signaling Pathway: COX Inhibition

The anti-inflammatory effect of this compound is primarily attributed to its interference with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.[5][6]

Metabolism

This compound is metabolized through the fatty acid β-oxidation pathway.[4] It is first activated to its coenzyme A (CoA) derivative, cis-5-dodeceno-CoA.[4] Subsequently, it enters the mitochondrial β-oxidation spiral to be broken down into acetyl-CoA units.[7][8] Notably, the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[4] The dehydrogenation rate of cis-5-dodeceno-CoA is only 10-44% of that of saturated acyl-CoAs.[4]

Fatty Acid β-Oxidation Pathway

The β-oxidation of cis-5-dodeceno-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂.

Biosynthesis

While a specific biosynthetic pathway for this compound has not been definitively elucidated, it is likely synthesized through the general pathway for unsaturated fatty acids in plants.[1][9][10][11] This process begins with de novo fatty acid synthesis in the plastids to produce saturated fatty acids, followed by desaturation steps.

Proposed Biosynthesis Pathway

The synthesis would involve the elongation of a fatty acid precursor by the fatty acid synthase (FAS) complex, followed by the introduction of a cis double bond at the Δ⁵ position by a specific desaturase enzyme.

Experimental Protocols

Synthesis of this compound (Adapted from a similar compound)

This protocol is an adaptation for the synthesis of this compound via the Wittig reaction, which generally favors the formation of cis-alkenes.

Materials:

-

Heptyltriphenylphosphonium bromide

-

5-Oxopentanoic acid

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add heptyltriphenylphosphonium bromide in portions while stirring. Stir the mixture at room temperature for 1-2 hours to generate the ylide.

-

Wittig Reaction: Dissolve 5-oxopentanoic acid in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Quantification of this compound in Biological Samples (Adapted Protocol)

This protocol outlines a liquid-liquid extraction and HPLC-MS/MS method for quantification.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., a deuterated analog)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Deionized water

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add the internal standard. Acidify with formic acid.

-

Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Monitor the parent and daughter ions for this compound and the internal standard in negative ion mode.

Applications

This compound has several existing and potential applications:

-

Anti-inflammatory Research: Due to its COX inhibitory activity, it is a molecule of interest in the research and development of new anti-inflammatory agents.[4]

-

Biofuel: As a fatty acid derived from plant sources, it has been explored as a component of biofuels.[2]

-

Cosmetics and Personal Care: It is used for its emollient and moisturizing properties in skincare products.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

This information indicates that appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Conclusion

This compound is a medium-chain monounsaturated fatty acid with demonstrated anti-inflammatory properties through the inhibition of COX enzymes. Its metabolism via β-oxidation is well-understood, although its specific biosynthetic pathway is inferred from general plant fatty acid synthesis. The provided experimental protocols offer a starting point for its synthesis and quantification. While it has applications in the biofuel and cosmetic industries, its potential as a lead compound in drug discovery for inflammatory conditions warrants further investigation. Researchers and drug development professionals should consider its biological activity and physicochemical properties for future studies. Appropriate safety precautions must be observed during its handling.

References

- 1. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 2. This compound | 2430-94-6 [chemicalbook.com]

- 3. This compound (2430-94-6) for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of cis-5-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has garnered scientific interest due to its biological activities, including its role as a cyclooxygenase (COX) inhibitor and its association with certain metabolic disorders. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data from various plant species. It further delineates a putative biosynthetic pathway and illustrates its mechanism of action in the context of prostaglandin (B15479496) synthesis. Detailed experimental protocols for the extraction, derivatization, and analysis of this fatty acid from biological matrices are also provided to facilitate further research and development.

Natural Sources of this compound

This compound is found in select plant species, particularly in their seeds and essential oils. While not a ubiquitous fatty acid, its presence has been quantitatively confirmed in several botanical sources. The following table summarizes the known natural occurrences and concentrations of this compound.

| Plant Species | Family | Plant Part | Method of Analysis | Concentration | Reference |

| Paeonia lactiflora Pall. | Paeoniaceae | Seed Oil | GC-MS | 0.035 ± 0.007 mg/g | [1] |

| Aquilaria sinensis (Lour.) Gilg | Thymelaeaceae | Agarwood (Chemically Stimulated) | GC-MS | 0.20% (relative content of essential oil) | [2][3] |

| Salvia miltiorrhiza Bunge | Lamiaceae | Seed Oil | GC-MS | 0.012 ± 0.01% (of total fatty acids) | [4][5] |

| Gyrinops spp. | Thymelaeaceae | Agarwood (Decaying Logs) | GC-MS | Present (quantification not specified) | [6] |

Biosynthesis and Biological Significance

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been fully elucidated in the identified plant sources. However, based on known mechanisms of fatty acid synthesis and modification in plants and insects, a plausible pathway can be proposed. In insects, the biosynthesis of pheromones with specific double bond positions often involves the action of unique fatty acyl-CoA desaturases followed by chain-shortening through limited cycles of β-oxidation.[7][8]

A hypothetical pathway for this compound could originate from a longer saturated fatty acid, such as myristic acid (C14:0). A specific Δ7-desaturase could introduce a double bond, followed by a single cycle of β-oxidation to yield this compound. Alternatively, a Δ5-desaturase could act directly on lauric acid (C12:0).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparison of Compositions and Antimicrobial Activities of Essential Oils from Chemically Stimulated Agarwood, Wild Agarwood and Healthy Aquilaria sinensis (Lour.) Gilg Trees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Evaluation of the Edible Value of Salvia miltiorrhiza Seeds: Proximate Composition, Phytochemical Components and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Cis-5-Dodecenoic Acid: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cis-5-Dodecenoic acid, a medium-chain monounsaturated fatty acid, has garnered attention for its distinct biological activities, primarily revolving around its anti-inflammatory properties and its role in fatty acid metabolism. This technical guide provides a comprehensive analysis of its known biological functions, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Biological Activity

The primary biological activities of this compound that have been quantified are its inhibitory effects on cyclooxygenase (COX) enzymes and its metabolic rate in β-oxidation.

| Parameter | Target | Concentration | Result | Reference |

| Enzyme Inhibition | COX-I | 100 µg/mL | 35% inhibition | [1][2] |

| Enzyme Inhibition | COX-II | 100 µg/mL | 32% inhibition | [1][2] |

| Antioxidant Activity | Not specified | 60 µg/mL | No significant antioxidant activity observed | [1][2] |

| Metabolic Rate | β-oxidation pathway | Not applicable | Dehydrogenation rate is 10-44% of that of saturated acyl-CoA | [1][2] |

Core Biological Functions

Anti-Inflammatory Activity via COX Inhibition

This compound demonstrates anti-inflammatory potential by inhibiting COX-I and COX-II enzymes.[1][3] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By inhibiting these enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1][2]

Role in Fatty Acid Metabolism

This compound is an endogenous metabolite involved in the β-oxidation pathway of fatty acids.[4] For it to be metabolized, it is first converted to its coenzyme A derivative, cis-5-dodecenoyl-CoA.[1] However, its metabolic rate is notably lower than that of saturated fatty acids.[1][3] Specifically, the dehydrogenation rate of cis-5-dodecenoyl-CoA is only 10-44% of that observed for saturated acyl-CoAs.[1][2] This suggests a slower processing of this particular unsaturated fatty acid within the mitochondrial matrix.

Clinical and Pathological Relevance

Elevated levels of this compound in plasma have been associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5] This inborn error of metabolism is characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and an intolerance to fasting.[5] Additionally, increased levels of 5(Z)-dodecenoic acid have been detected in the culture medium of MCF-7 breast cancer cells when compared to KMST-6 fibroblasts.[5]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the provided literature, the foundational principles of the key experiments can be outlined.

Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the activity of COX-I and COX-II enzymes.

Methodology Outline:

-

Enzyme Preparation: Purified COX-I or COX-II enzyme is prepared in a suitable buffer.

-

Incubation with Inhibitor: The enzyme is pre-incubated with either this compound at a specified concentration (e.g., 100 µg/mL) or a vehicle control.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control.

Fatty Acid β-Oxidation Metabolism Experiment

This experiment aims to compare the metabolic flux of cis-5-enoyl-CoA with that of saturated acyl-CoA through the β-oxidation pathway.[2]

Methodology Outline:

-

Substrate Preparation: Synthesize or obtain cis-5-dodecenoyl-CoA and a comparable saturated acyl-CoA.

-

Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) as they are the primary site of β-oxidation.

-

Incubation: Incubate the isolated mitochondria with either cis-5-dodecenoyl-CoA or the saturated acyl-CoA in a reaction mixture containing necessary cofactors (e.g., FAD, NAD+, Coenzyme A).

-

Measurement of Dehydrogenation: The rate-limiting step of dehydrogenation is monitored. This can be achieved by measuring the reduction of electron acceptors (e.g., spectrophotometrically monitoring the reduction of a dye) that are coupled to the activity of acyl-CoA dehydrogenases.

-

Comparative Analysis: The rate of dehydrogenation for cis-5-dodecenoyl-CoA is compared to the rate for the saturated acyl-CoA to determine the relative metabolic flux.[2]

Conclusion

This compound presents a dual profile of biological activity. Its anti-inflammatory effects through the inhibition of COX enzymes suggest potential therapeutic applications. Concurrently, its significantly slower metabolism compared to saturated fatty acids highlights a unique interaction with the β-oxidation pathway, which is of interest in the study of fatty acid metabolism and related metabolic disorders. Further research is warranted to fully elucidate the downstream effects of its metabolic intermediates and to explore its therapeutic potential in inflammatory conditions.

References

An In-depth Technical Guide to the Core Mechanism of Action of cis-5-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-5-Dodecenoic acid is a monounsaturated fatty acid with recognized anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade. Additionally, this compound is a substrate for the fatty acid β-oxidation pathway, albeit with a significantly lower metabolic rate compared to its saturated counterparts. This guide provides a comprehensive overview of the known mechanisms of action of this compound, presenting available quantitative data, relevant experimental methodologies, and visual representations of the involved biochemical pathways.

Core Mechanisms of Action

The biological activity of this compound is primarily attributed to two distinct but interconnected actions: the inhibition of prostaglandin synthesis and its role in fatty acid metabolism.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been identified as an inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting COX activity, this compound effectively reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory effects.

While the precise kinetics of this inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature, the direct impact on COX-1 and COX-2 activity has been quantified.

Involvement in Fatty Acid β-Oxidation

This compound is also metabolized through the mitochondrial β-oxidation pathway. It is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA.[2] However, the metabolic flux of cis-5-dodecenoyl-CoA through the β-oxidation cycle is significantly slower than that of saturated fatty acids.[2] This reduced rate of degradation may influence its intracellular availability and, consequently, its inhibitory effects on other cellular processes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibition

| Enzyme | Concentration of this compound | Percent Inhibition |

| COX-1 | 100 µg/mL | 35%[2] |

| COX-2 | 100 µg/mL | 32%[2] |

Note: Specific IC50 values for this compound are not currently available in the reviewed literature.

Table 2: β-Oxidation Metabolism

| Substrate | Parameter | Relative Rate |

| cis-5-dodecenoyl-CoA | Dehydrogenation Rate | 10-44% of saturated acyl-CoA[2] |

Table 3: Antioxidant Activity

| Concentration of this compound | Activity |

| 60 µg/mL | No significant antioxidant activity observed[2] |

Signaling and Metabolic Pathways

Prostaglandin Synthesis Pathway

The primary anti-inflammatory action of this compound is its intervention in the prostaglandin synthesis pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Fatty Acid β-Oxidation Pathway

This compound is metabolized via the β-oxidation pathway. The diagram below outlines the initial steps of this process for an unsaturated fatty acid with a cis double bond at an odd-numbered carbon.

Caption: Metabolism of this compound via β-Oxidation.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory effect of a compound on COX-1 and COX-2.

-

Enzyme and Substrate Preparation:

-

Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

A stock solution of arachidonic acid (substrate) is prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The reaction buffer, containing co-factors such as hematin (B1673048) and a reducing agent (e.g., epinephrine), is added to each well.

-

The test compound (this compound) at various concentrations is added to the wells. Control wells contain the vehicle solvent.

-

The COX enzyme (either COX-1 or COX-2) is added to the wells and pre-incubated with the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Detection and Analysis:

-

The reaction is terminated, and the amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, such as:

-

Enzyme-linked immunosorbent assay (ELISA)

-

Liquid chromatography-mass spectrometry (LC-MS)

-

Radiometric assays using radiolabeled arachidonic acid.

-

-

The percentage inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control wells.

-

IC50 values can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental Workflow for COX Inhibition Assay.

β-Oxidation Rate Assay (Generic Protocol)

This protocol outlines a general method for measuring the rate of β-oxidation of a fatty acid.

-

Cell/Mitochondria and Substrate Preparation:

-

Isolated mitochondria or whole cells (e.g., hepatocytes) are used.

-

Radiolabeled this compound (e.g., with ¹⁴C or ³H) is synthesized or procured.

-

The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure solubility.

-

-

Assay Procedure:

-

The cells or mitochondria are incubated in a reaction buffer containing the radiolabeled this compound-BSA complex.

-

The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).

-

-

Detection and Analysis:

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid).

-

The rate of β-oxidation is determined by measuring the production of radiolabeled metabolites. Two common methods are:

-

Measurement of Acid-Soluble Metabolites (ASMs): The reaction mixture is centrifuged to pellet un-metabolized fatty acids and proteins. The radioactivity in the supernatant (containing radiolabeled acetyl-CoA and Krebs cycle intermediates) is measured using a scintillation counter.

-

Measurement of ¹⁴CO₂ Production: If the fatty acid is labeled at the carboxyl carbon, the released ¹⁴CO₂ during the first cycle of β-oxidation can be trapped and quantified.

-

-

The rate of β-oxidation is expressed as the amount of radiolabeled product formed per unit of time per amount of protein.

-

Caption: Experimental Workflow for β-Oxidation Rate Assay.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action anti-inflammatory agent through its inhibition of COX enzymes and its unique metabolic fate in the β-oxidation pathway. The currently available data provides a foundational understanding of its mechanism of action. However, for its potential development as a therapeutic agent, further research is warranted.

Key areas for future investigation include:

-

Determination of IC50 Values: Establishing precise IC50 values for COX-1 and COX-2 inhibition is crucial for understanding its potency and selectivity.

-

Kinetic Analysis: A detailed kinetic study of the COX inhibition would elucidate the nature of the interaction (e.g., competitive, non-competitive, or time-dependent).

-

Broader Signaling Effects: Investigating the potential modulation of other inflammatory signaling pathways (e.g., NF-κB, MAPK) would provide a more complete picture of its anti-inflammatory properties.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to validate the in vitro findings and assess its therapeutic potential.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic promise of this compound for the management of inflammatory disorders.

References

Cis-5-Dodecenoic Acid as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-5-Dodecenoic acid as an inhibitor of cyclooxygenase (COX) enzymes. It is established that this compound exhibits inhibitory activity against both COX-1 and COX-2 isoforms, suggesting its potential as an anti-inflammatory agent.[1][2][3][4] This document synthesizes the available data on its inhibitory effects, outlines detailed experimental protocols for assessing COX inhibition, and presents relevant signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other fatty acids in the context of inflammation and pain management.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that regulate physiological processes such as maintaining the integrity of the gastric mucosa and renal function. Conversely, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). By blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), these drugs effectively reduce the synthesis of pro-inflammatory prostaglandins.[1][4]

This compound: A Fatty Acid with COX Inhibitory Properties

This compound is a monounsaturated fatty acid that has been identified as an inhibitor of both COX-1 and COX-2.[1][2][3][4] Its ability to reduce prostaglandin synthesis by inhibiting COX enzyme activity points to its potential anti-inflammatory effects.[1][3][4]

Quantitative Data on COX Inhibition

The available quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 is currently limited. To date, specific IC50 values have not been reported in the accessible scientific literature. However, percentage inhibition at a single concentration has been documented.

| Compound | Target Enzyme | Concentration | Percent Inhibition (%) |

| This compound | COX-1 | 100 µg/mL | 35 |

| This compound | COX-2 | 100 µg/mL | 32 |

Table 1: Inhibitory activity of this compound on COX-1 and COX-2.[1]

Further research is required to determine the dose-dependent inhibitory effects and to calculate the IC50 values, which are crucial for a comprehensive understanding of its potency and selectivity.

Signaling Pathway

The primary signaling pathway influenced by this compound in the context of inflammation is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it interferes with the conversion of arachidonic acid into prostaglandins.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the COX inhibitory activity of compounds like this compound.

In Vitro Enzymatic Assay for COX-1 and COX-2 Inhibition

This protocol outlines a common method to determine the direct inhibitory effect of a compound on purified COX enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer.

-

Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Reaction Setup: To each well of the 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

-

Inhibitor Incubation: Add the test compound dilutions to the respective wells. For control wells, add only the solvent. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Measurement: Immediately measure the oxygen consumption or the production of a downstream product (like PGE2, which can be quantified using an ELISA kit) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. If a dose-response is observed, calculate the IC50 value.

Cell-Based Assay for COX-2 Inhibition and Prostaglandin E2 (PGE2) Production

This protocol describes a method to assess the inhibitory effect of a compound on COX-2 activity within a cellular context.

Materials:

-

A suitable cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compound (this compound)

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

-

COX-2 Induction: Treat the cells with LPS to induce the expression of COX-2.

-

Inhibitor Treatment: Add varying concentrations of the test compound to the cells and incubate for a defined period.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the reduction in PGE2 production in the presence of the test compound compared to the LPS-stimulated control. Calculate the percentage of inhibition and, if applicable, the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a potential COX inhibitor.

References

The Role of cis-5-Dodecenoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has emerged as a molecule of interest in the study of fatty acid metabolism and its intersection with inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and biochemical significance of this unique fatty acid.

Core Concepts: Metabolism and Bioactivity

This compound participates in fatty acid metabolism, primarily through the β-oxidation pathway, and exhibits inhibitory effects on key enzymes involved in inflammation.

β-Oxidation of this compound

The primary catabolic fate of fatty acids is mitochondrial β-oxidation. However, the presence of a cis double bond in this compound introduces a challenge to the standard enzymatic machinery. The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is significantly lower than that of its saturated counterparts.[1] This reduced metabolic rate suggests a potential for altered intracellular signaling and lipid dynamics compared to saturated fatty acids of similar chain length.

Inhibition of Cyclooxygenase (COX) Enzymes

A notable bioactivity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923), key mediators of inflammation. It has been shown to inhibit both COX-1 and COX-2 isoforms.[1] This inhibitory action positions this compound as a molecule with potential anti-inflammatory properties.

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolic rate and enzyme inhibition of this compound.

| Parameter | Value | Reference |

| β-Oxidation Rate | ||

| Dehydrogenation rate of cis-5-dodecenoyl-CoA (relative to saturated acyl-CoA) | 10-44% | [1] |

| Cyclooxygenase Inhibition | ||

| COX-1 Inhibition (at 100 µg/mL) | 35% | [1] |

| COX-2 Inhibition (at 100 µg/mL) | 32% | [1] |

Table 1: Quantitative analysis of this compound's metabolic rate and enzyme inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic and signaling context of this compound, the following diagrams have been generated using the DOT language.

Metabolic Pathway of this compound

The metabolism of this compound begins with its activation to a CoA thioester, followed by its entry into the β-oxidation spiral. The presence of the cis-5 double bond necessitates the action of an isomerase to convert the intermediate to a substrate suitable for the standard β-oxidation enzymes.

Caption: Metabolic activation and entry of this compound into β-oxidation.

Inhibition of the Prostaglandin (B15479496) Synthesis Pathway

This compound exerts its anti-inflammatory effect by directly inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.

Caption: Inhibition of COX enzymes by this compound in the prostaglandin pathway.

Experimental Workflow for Analyzing Fatty Acid Metabolism

A typical experimental workflow to investigate the metabolism of this compound involves cell culture, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for studying the metabolism of this compound.

Experimental Protocols

Measurement of Fatty Acid β-Oxidation in Hepatocytes

This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in primary hepatocytes.

Materials:

-

Primary hepatocytes

-

Krebs-Ringer buffer

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

[1-¹⁴C]-cis-5-Dodecenoic acid (custom synthesis may be required)

-

Unlabeled this compound

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Hepatocyte Isolation: Isolate primary hepatocytes from the model organism of choice using standard collagenase perfusion techniques.

-

Cell Suspension: Resuspend hepatocytes in Krebs-Ringer buffer at a concentration of 1 x 10⁶ cells/mL.

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]-cis-5-dodecenoic acid and unlabeled this compound complexed to fatty-acid-free BSA in Krebs-Ringer buffer.

-

Incubation: Add the substrate solution to the hepatocyte suspension and incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Quantification of ¹⁴CO₂: Capture the released ¹⁴CO₂ (a product of complete β-oxidation) in a trapping agent (e.g., sodium hydroxide) and quantify using a scintillation counter.

-

Data Analysis: Calculate the rate of β-oxidation as nmol of fatty acid oxidized per mg of protein per minute.

COX Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in reaction buffer containing heme.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Incubation: In a microplate, add the COX enzyme, reaction buffer, and either the inhibitor solution or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a suitable acid (e.g., HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Analysis of this compound and its Metabolites by GC-MS

This protocol describes a general method for the extraction and analysis of fatty acids from biological samples.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., heptadecanoic acid)

-

Chloroform/methanol mixture (2:1, v/v)

-

Derivatization agent (e.g., BF₃-methanol or methanolic HCl)

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Lipid Extraction: Homogenize the biological sample in a chloroform/methanol mixture containing an internal standard.

-

Phase Separation: Add water to the homogenate to induce phase separation.

-

Collection of Lipid Layer: Collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatization agent.

-

Extraction of FAMEs: Extract the FAMEs into hexane.

-

GC-MS Analysis: Inject the hexane extract containing the FAMEs into the GC-MS system.

-

Data Analysis: Identify and quantify the peaks corresponding to the methyl ester of this compound and its potential metabolites based on their retention times and mass spectra, normalizing to the internal standard.

Conclusion

This compound presents a compelling profile as a modulator of fatty acid metabolism and inflammatory signaling. Its reduced rate of β-oxidation and inhibitory effects on COX enzymes suggest a potential for this medium-chain fatty acid to influence cellular processes distinct from its saturated counterparts. The experimental protocols and analytical workflows provided in this guide offer a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to determine its specific IC₅₀ values for COX inhibition, to delineate the precise enzymatic steps affected during its β-oxidation, and to explore its broader impact on cellular lipidomes and signaling networks.

References

The Elusive Discovery of cis-5-Dodecenoic Acid: A Technical Overview

This technical guide consolidates the current knowledge on cis-5-Dodecenoic acid, focusing on its known occurrences, physicochemical properties, and biological significance, while acknowledging the conspicuous absence of a detailed discovery narrative.

Natural Occurrences

This compound has been identified as a constituent of the essential oils of at least two plant species:

-

Aquilaria sinensis : A tree species native to China, highly valued for the production of agarwood.

-

Paeonia lactiflora Pall. : A species of herbaceous peony native to central and eastern Asia, commonly used in traditional medicine.

While analyses of the fatty acid profiles of these plants confirm the presence of this compound, these studies do not appear to represent the first instance of its identification.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are well-established.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 2430-94-6 |

| IUPAC Name | (5Z)-5-Dodecenoic acid |

| Synonyms | (Z)-dodec-5-enoic acid, 5Z-dodecenoic acid |

| Appearance | Not definitively specified in available literature |

| Boiling Point | 135 °C at 0.4 mmHg |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index | 1.454 at 20 °C |

Biological Significance and Research

Current research has shed some light on the biological activities of this compound, although this area warrants further exploration.

Anti-Inflammatory Activity

One of the noted biological activities of this compound is its ability to inhibit cyclooxygenase (COX) enzymes. It has been shown to inhibit both COX-1 and COX-2, suggesting potential anti-inflammatory properties. This mechanism of action is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

Biosynthesis and Metabolism

In some organisms, this compound is involved in specific metabolic pathways. For instance, in Escherichia coli, it is an intermediate in the biosynthesis of unsaturated fatty acids. The enzyme FabB plays a crucial role in the elongation of cis-3-decenoyl-ACP, a precursor to this compound.

Experimental Protocols

Due to the lack of a seminal discovery paper, a detailed "key experiment" for its initial isolation cannot be provided. However, modern techniques for the extraction and analysis of fatty acids from plant materials would be applicable.

General Extraction and Analysis Workflow

Caption: A generalized workflow for the extraction and identification of fatty acids from plant sources.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively detailed, its role as a COX inhibitor places it within the broader context of prostaglandin (B15479496) synthesis.

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

In Vitro Profile of cis-5-Dodecenoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of cis-5-Dodecenoic acid, a medium-chain fatty acid. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathway and metabolic fate of this molecule. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical properties of this compound.

Core Biological Activities: Anti-Inflammatory Effects and Metabolic Characteristics

This compound has demonstrated notable bioactivity as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, its metabolic processing through the fatty acid β-oxidation pathway reveals unique characteristics compared to saturated fatty acids.

Quantitative Data Summary

The following table summarizes the reported quantitative in vitro data for this compound.

| Biological Activity | Assay Type | Concentration | Result | Reference |

| COX-I Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 35% inhibition | [1] |

| COX-II Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 32% inhibition | [1] |

| Antioxidant Activity | Antioxidant Experiment | 60 µg/mL | No significant activity | [1] |

| β-Oxidation Rate | Fatty Acid Metabolism Assay | Not Specified | 10-44% of the rate of saturated acyl-CoA | [1] |

Signaling Pathway and Metabolic Fate

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. In terms of its metabolism, this compound is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA. It then enters the fatty acid β-oxidation pathway, where it is catabolized. Notably, the rate of its dehydrogenation is significantly lower than that of its saturated counterparts.

Signaling and metabolic pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory effect of this compound on COX-1 and COX-2 activity. The assay measures the peroxidase component of the COX enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

This compound (dissolved in a suitable solvent like DMSO or ethanol)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute enzymes and heme in the assay buffer. Prepare a stock solution of this compound and make serial dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (either COX-1 or COX-2).

-

Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation:

-

Add 20 µL of the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

-

-

Measurement: Immediately after adding the substrate, shake the plate for a few seconds and begin reading the absorbance at a specific wavelength (e.g., 590 nm) at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

-

If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.

-

References

Unraveling the Role of cis-5-Dodecenoic Acid in Cancer Cell Lines: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid, a monounsaturated fatty acid, has emerged in several studies within the context of cancer research. However, a comprehensive understanding of its direct effects on cancer cell lines, including specific mechanisms of action and quantitative data on its efficacy, remains largely uncharted territory. This technical guide synthesizes the currently available information on this compound in relation to cancer, highlighting its known biological activities and associations, while also underscoring the significant gaps in the existing research.

Biological Profile of this compound

This compound is recognized as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the synthesis of prostaglandins (B1171923) and are often implicated in inflammation and cancer progression.[1][2] Its inhibitory activity on these enzymes suggests a potential anti-inflammatory role.[1][2] Furthermore, it is involved in the β-oxidation metabolic pathway of fatty acids.[1][2]

Association with Cancer Cell Lines and Tumors

The link between this compound and cancer has been primarily observational, with the compound being identified in contexts related to cancer, rather than being the subject of direct investigation for its anti-cancer properties.

-

Component of Cytotoxic Plant Extracts: In a study on the cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was identified as one of the bioactive constituents.[3] The extract demonstrated cytotoxic effects, with IC50 values of 15 µg/mL for MCF-7 and 30 µg/mL for MDA-MB-231 cells.[3] However, as the extract contained multiple compounds, the specific contribution of this compound to this cytotoxicity is unknown.[3]

-

Metabolite in Cancer Cell Culture: Research has shown that levels of 5(Z)-Dodecenoic acid are elevated in the culture medium of MCF-7 breast cancer cells when compared to the medium of KMST-6 fibroblasts, suggesting a potential role in cancer cell metabolism.[4]

-

Potential Biomarker: In the field of lipidomics, this compound has been identified as part of a panel of lipids that could potentially differentiate between early- and late-stage clear cell renal cell carcinoma, indicating its potential as a biomarker for disease progression.[5][6]

Quantitative Data

A significant limitation in the current body of research is the absence of specific quantitative data on the effects of isolated this compound on cancer cell lines. The inhibitory activities of 100 μg/mL this compound on COX-I and COX-II have been reported as 35% and 32%, respectively.[2] However, crucial metrics such as IC50 values for its cytotoxic or anti-proliferative effects on various cancer cell lines are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the application of this compound to cancer cell lines are not described in the available literature. General methodologies for cell viability assays (e.g., MTT assay), apoptosis analysis (e.g., TUNEL staining, DNA fragmentation), and protein expression (e.g., immunoblotting) are standard in cancer research but have not been specifically detailed for experiments involving this particular fatty acid.[7][8]

Signaling Pathways

The direct impact of this compound on specific signaling pathways in cancer cells is an area that requires investigation. While its inhibition of COX enzymes suggests a potential modulation of prostaglandin-mediated signaling, which is known to be involved in cancer, this has not been explicitly demonstrated. Many natural products affect key cancer-related signaling pathways such as those involving NF-κB, Nrf2, apoptosis, and angiogenesis.[9] However, the specific pathways modulated by this compound remain to be elucidated.

To illustrate a general experimental workflow for investigating the effects of a compound like this compound on cancer cell lines, the following logical diagram is provided.

Caption: A generalized workflow for studying the effects of a compound on cancer cells.

Future Directions and Conclusion

The current scientific literature provides intriguing but preliminary and indirect evidence for the involvement of this compound in cancer biology. Its presence in cytotoxic plant extracts and its role as a potential biomarker warrant further investigation into its direct effects on cancer cells.

To advance our understanding, future research should focus on:

-

In vitro studies: Evaluating the cytotoxic and anti-proliferative effects of purified this compound on a diverse panel of cancer cell lines to determine IC50 values.

-

Mechanistic studies: Investigating the specific molecular mechanisms and signaling pathways modulated by this fatty acid, including its effects on apoptosis, cell cycle regulation, and inflammation-related pathways.

-

In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer (MCF-7 and MDA-MB-231 cell lines) and bioactive constituents in the crude extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Docosahexaenoic acid-induced apoptosis is mediated by activation of mitogen-activated protein kinases in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

Methodological & Application

Synthesis of cis-5-Dodecenoic Acid for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cis-5-Dodecenoic acid, a fatty acid of interest for research in inflammation and metabolic pathways. The information is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

This compound is a monounsaturated fatty acid that has garnered attention in the scientific community for its biological activities. It acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory cascade and prostaglandin (B15479496) synthesis.[1][2] This inhibitory action suggests potential therapeutic applications in anti-inflammatory drug discovery. Furthermore, this compound is involved in fatty acid β-oxidation metabolic pathways, although its metabolic rate is noted to be significantly lower than that of saturated fatty acids.[1][2]

Synthetic Strategies

The stereoselective synthesis of cis-alkenes is a common challenge in organic chemistry. Two primary methods are well-suited for the preparation of this compound: the Wittig reaction and the partial reduction of an alkyne.

1. Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[3] To achieve high cis (Z) selectivity, non-stabilized ylides are typically employed under salt-free conditions.[4]

2. Partial Reduction of Alkynes: The catalytic hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, allows for the stereoselective formation of a cis-alkene.[5][6] This method offers an alternative route to the desired product.

This document will focus on a detailed protocol based on the Wittig reaction, as it provides a versatile and controllable method for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of similar cis-fatty acids and is designed to yield the target compound with high stereoselectivity.[7]

Materials:

-

Heptyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

5-Oxopentanoic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the suspension to -50 °C in a dry ice/acetone bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension.

-

Allow the mixture to stir at -50 °C for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 5-oxopentanoic acid (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 5-oxopentanoic acid to the ylide solution at -50 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture to pH 3-4 with 1M HCl.